Octapeptide-2

Vue d'ensemble

Description

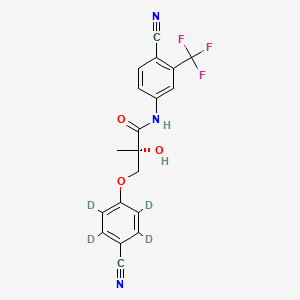

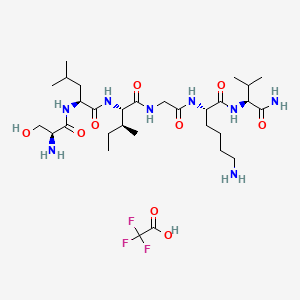

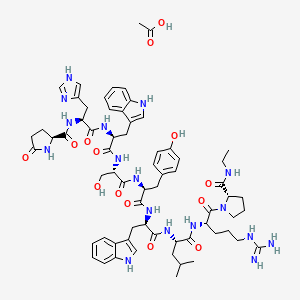

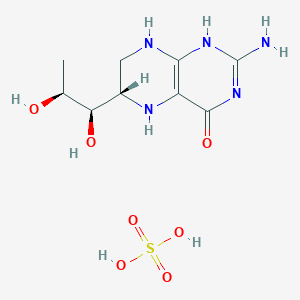

Octapeptide-2 is a useful research compound. Its molecular formula is C42H78N12O14 and its molecular weight is 975.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Octapeptide-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octapeptide-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enantioselective Acylation Reactions : Octapeptides have been used as catalysts for the kinetic resolution of racemic secondary alcohols in enantioselective acylation reactions, as explored in the study "Asymmetric Acylation Reactions Catalyzed by Conformationally Biased Octapeptides" (E. R. Jarvo, Vasbinder, & Miller, 2000).

Cancer Imaging and Drug Delivery : A cyclic octapeptide binds to phosphorylated Annexin A2, a cancer hallmark, for selective tumor imaging and drug delivery, as detailed in "Selective imaging of solid tumours via the calcium-dependent high-affinity binding of a cyclic octapeptide to phosphorylated Annexin A2" (Shen et al., 2020).

Ion Transport Study : Octapeptides derived from aminobenzoic acid and l/d amino acids can serve as molecular switches or models for ion transport, according to "Aminobenzoic acid incorporated octapeptides for cation transport" (Benke & Madhavan, 2015).

Therapeutic Applications : Octreotide, an octapeptide, is used in treating acromegaly, carcinoid tumors, and chronic pancreatitis, as discussed in "A pediatric case of anaphylaxis due to octreotide" (Azkur, Yoldaş, Toyran, & Kocabaş, 2011).

Anti-inflammatory Agents : A novel carbohydrate-mimicking octapeptide showed potential as an anti-inflammatory agent targeting selectin, as outlined in "Identification of a novel carbohydrate-mimicking octapeptide from chemical peptide library and characterization as selectin inhibitor" (Kawano et al., 2011).

Copper Binding in Prion Proteins : The octapeptide repeat region of prion protein can bind copper ions in a redox-inactive state, preventing the generation of reactive oxygen species, as seen in "The octapeptide repeat region of prion protein binds Cu(II) in the redox-inactive state" (Shiraishi, Ohta, & Nishikimi, 2000).

Cellular Protection : An octapeptide interacts with tubulin to induce microtubule reorganization and improve survival, demonstrating cellular protective capacities in "A Femtomolar Acting Octapeptide Interacts with Tubulin and Protects Astrocytes against Zinc Intoxication*" (Divinski, Mittelman, & Gozes, 2004).

Growth Hormone Normalization : In acromegaly, octreotide normalizes growth hormone levels, even in poor responders to subcutaneous treatment, as explored in "Population pharmacodynamic analysis of octreotide in acromegalic patients" (Comets et al., 2003).

Angiotensin II Measurement : The measurement of angiotensin II in plasma using an octapeptide-specific assay is crucial for studying the renin-angiotensin system, as reported in "Octapeptide-specific and sensitive assay for angiotensin II in plasma" (Nussberger, Brunner, Waeber, & Brunner, 1986).

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78N12O14/c1-22(2)21-30(52-35(60)25(46)11-5-8-18-43)39(64)49-26(12-6-9-19-44)36(61)48-27(13-7-10-20-45)37(62)53-33(23(3)55)40(65)50-28(15-17-32(58)59)38(63)54-34(24(4)56)41(66)51-29(42(67)68)14-16-31(47)57/h22-30,33-34,55-56H,5-21,43-46H2,1-4H3,(H2,47,57)(H,48,61)(H,49,64)(H,50,65)(H,51,66)(H,52,60)(H,53,62)(H,54,63)(H,58,59)(H,67,68)/t23-,24-,25+,26+,27+,28+,29+,30+,33+,34+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFSRAUPLWPVHY-XJFPVSOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78N12O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octapeptide-2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide](/img/structure/B8209925.png)

![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)